
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate
Vue d'ensemble
Description
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of biochemistry and molecular biology to study the mechanism of action of various enzymes and proteins. In
Mécanisme D'action
The mechanism of action of 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate involves the cleavage of the compound by enzymes such as proteases and esterases. The cleavage of the compound results in the release of a fluorescent molecule, which can be detected using fluorescence spectroscopy. The rate of cleavage of the compound can be used to determine the activity of the enzyme.
Biochemical and Physiological Effects:
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate has no known biochemical or physiological effects. It is a non-toxic chemical compound that is commonly used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate in laboratory experiments is its high sensitivity and specificity. The compound is highly selective towards enzymes such as proteases and esterases, making it an ideal substrate for studying the activity of these enzymes. Additionally, the compound is non-toxic and does not have any known side effects.
However, one of the limitations of using 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate is its high cost. The compound is relatively expensive compared to other substrates used in laboratory experiments. Additionally, the compound is not suitable for studying enzymes that do not cleave ester or amide bonds.
Orientations Futures
There are several future directions for the use of 2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate in scientific research. One potential application is the development of new fluorescent probes for imaging and detection of biological molecules. Additionally, the compound could be used to study the activity of enzymes involved in diseases such as cancer and Alzheimer's disease. Finally, the compound could be used to develop new drugs that target specific enzymes and proteins.
Applications De Recherche Scientifique
2-(anilinocarbonyl)phenyl 4-nitrobenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a substrate for enzymes such as proteases and esterases. The compound is also used to study the mechanism of action of various proteins, including enzymes involved in signal transduction pathways. Additionally, it has been used to develop fluorescent probes for imaging and detection of biological molecules.
Propriétés
IUPAC Name |
[2-(phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6S/c22-19(20-14-6-2-1-3-7-14)17-8-4-5-9-18(17)27-28(25,26)16-12-10-15(11-13-16)21(23)24/h1-13H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLKNBXRLDBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4738873.png)
![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4738886.png)
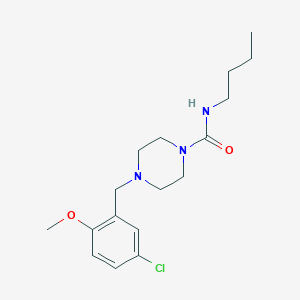
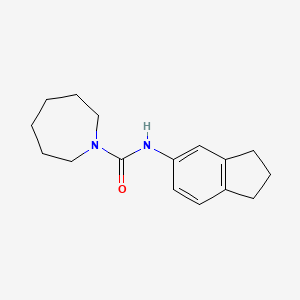
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4738906.png)
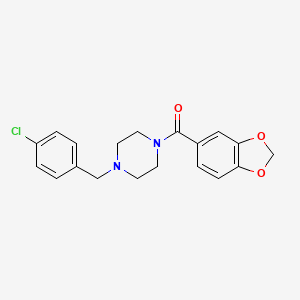
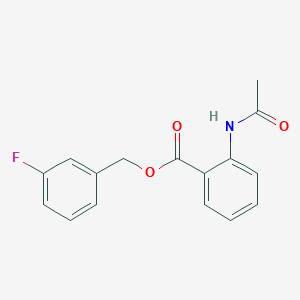

![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4738932.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide](/img/structure/B4738940.png)
![N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4738948.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4738961.png)
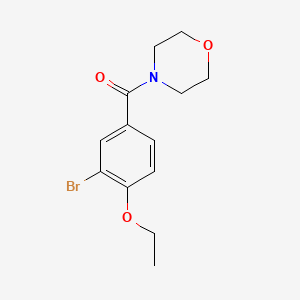
![N-{2-[(isobutylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4738983.png)